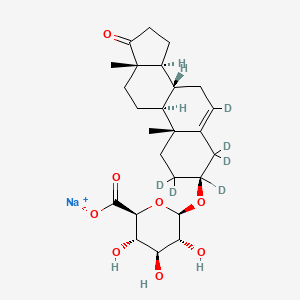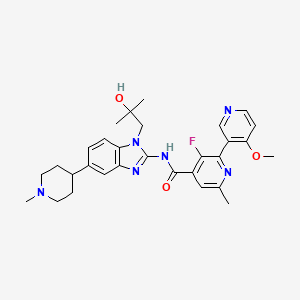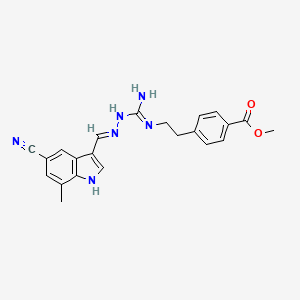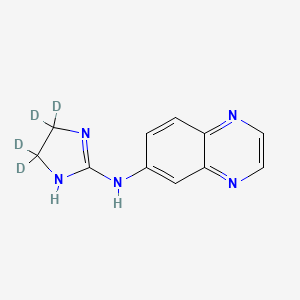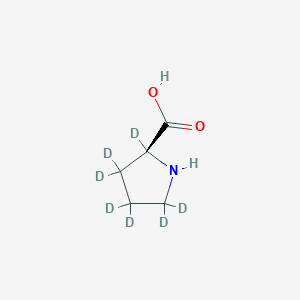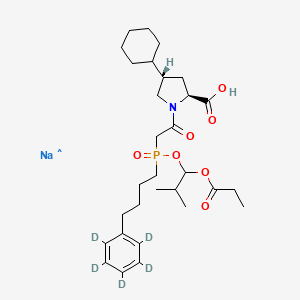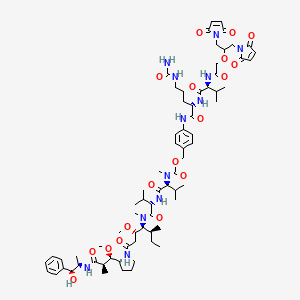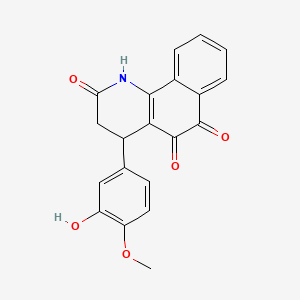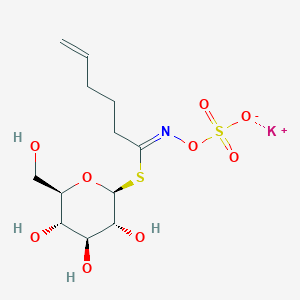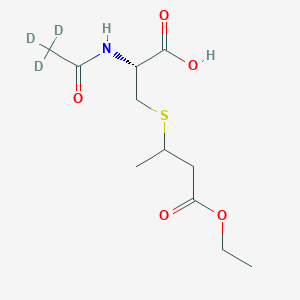
N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3: is a synthetic compound that is often used in scientific research. It is a derivative of L-cysteine, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is labeled with deuterium (d3), which makes it useful in various analytical and research applications, particularly in the study of metabolic pathways and the identification of metabolites.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3 typically involves several steps:
Protection of the Amino Group: The amino group of L-cysteine is protected using an acetyl group to prevent unwanted reactions.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an alkylation reaction, where an ethyl halide reacts with the protected L-cysteine.
Oxidation: The compound undergoes oxidation to introduce the oxo group.
Deuteration: Deuterium is introduced at specific positions to label the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using automated systems and controlled reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, which may alter its functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation Products: Compounds with additional oxo or hydroxyl groups.
Reduction Products: Compounds with hydroxyl groups instead of oxo groups.
Substitution Products: Compounds with different functional groups replacing the ethoxy group.
Aplicaciones Científicas De Investigación
N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3 is used in various scientific research fields:
Chemistry: Used as a standard in analytical chemistry for the identification and quantification of metabolites.
Biology: Helps in studying metabolic pathways and enzyme activities.
Medicine: Used in pharmacokinetic studies to understand the metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
The compound exerts its effects by interacting with specific enzymes and metabolic pathways. The deuterium labeling allows researchers to trace the compound through various biochemical processes, providing insights into its metabolism and the pathways it influences. The molecular targets include enzymes involved in amino acid metabolism and detoxification processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine: A non-deuterated version of the compound, commonly used as a dietary supplement and in medical treatments.
S-Ethyl-L-cysteine: Similar structure but without the acetyl group.
N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine: The non-deuterated version of the compound.
Uniqueness
N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3 is unique due to its deuterium labeling, which makes it particularly useful in research applications that require precise tracking of the compound through metabolic pathways. This labeling provides a distinct advantage over non-deuterated compounds in studies involving mass spectrometry and other analytical techniques.
Propiedades
Fórmula molecular |
C11H19NO5S |
|---|---|
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
(2R)-3-(4-ethoxy-4-oxobutan-2-yl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H19NO5S/c1-4-17-10(14)5-7(2)18-6-9(11(15)16)12-8(3)13/h7,9H,4-6H2,1-3H3,(H,12,13)(H,15,16)/t7?,9-/m0/s1/i3D3 |
Clave InChI |
QAQFHSOGQBNKJZ-GRUXEBNHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CC(=O)OCC)C(=O)O |
SMILES canónico |
CCOC(=O)CC(C)SCC(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
